1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid
Description
This compound is a piperidine derivative featuring orthogonal protective groups: a tert-butoxycarbonyl (Boc) group at position 1 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 2, with a carboxylic acid moiety at position 4. Such dual protection is critical in peptide synthesis, enabling sequential deprotection strategies . The piperidine scaffold provides conformational rigidity, making it valuable in medicinal chemistry and drug design. Its molecular formula is C₂₇H₃₀N₂O₆, with a molecular weight of 478.54 g/mol (calculated from ).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(23(29)30)14-22(28)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBCFZNMMGGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Deprotection Reactions
The Boc and Fmoc groups in Compound A are designed for orthogonal deprotection, enabling selective removal under specific conditions:
Boc Deprotection
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Conditions : Mild acidic conditions (TFA:DCM = 1:1, 1–2 hours at 25°C) selectively cleave the Boc group without affecting the Fmoc group .
Fmoc Deprotection
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Reagents : 20% piperidine in dimethylformamide (DMF) or aqueous ammonia.
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Conditions : Basic conditions (piperidine:DMF = 1:4, 30 minutes at 25°C) .
| Deprotection Target | Reagents | Conditions | Efficiency | Sources |
|---|---|---|---|---|
| Boc group | TFA/DCM (1:1) | 1–2 h, 25°C | >90% | |
| Fmoc group | 20% Piperidine/DMF | 30 min, 25°C | 85–95% |
Coupling Reactions
The carboxylic acid group in Compound A participates in amide bond formation , a critical step in peptide synthesis:
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Activation Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) .
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Reaction Partners : Primary amines (e.g., amino acid esters, lysine derivatives).
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Mechanism : The carboxylic acid is activated to an intermediate (e.g., HOBt ester), which reacts with amines to form stable amides .
| Coupling Partner | Activation Reagent | Reaction Time | Yield | Sources |
|---|---|---|---|---|
| Glycine methyl ester | HATU/DIEA | 2 h, 25°C | 92% | |
| L-Lysine(Boc)-OH | DCC/HOBt | 4 h, 0–25°C | 88% |
Esterification and Functionalization
The carboxylic acid can be converted to esters or other derivatives:
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Esterification : Treatment with alcohols (e.g., methanol, benzyl alcohol) under acidic (HCl gas) or coupling (DCC/DMAP) conditions.
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Functionalization : Reaction with hydrazine to form hydrazides for conjugation applications .
| Reaction Type | Reagents | Product | Yield | Sources |
|---|---|---|---|---|
| Methyl ester | MeOH, HCl gas | Methyl 4-(Boc/Fmoc-amino)piperidine | 78% | |
| Hydrazide formation | Hydrazine hydrate | Piperidine-4-carboxylic hydrazide | 82% |
Cyclization and Ring-Opening
The piperidine ring in Compound A undergoes cyclization or ring-opening under specific conditions:
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Cyclization : Intramolecular amide bond formation under high-dilution conditions to generate constrained peptide analogs .
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Ring-Opening : Reaction with nucleophiles (e.g., amines, thiols) in acidic media to yield linear derivatives.
| Reaction | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Cyclization | HATU/DIEA, DMF, 12 h, 25°C | Bicyclic piperidine-peptide conjugate | 75% | |
| Ring-opening with NH3 | HCl/dioxane, 4 h, 40°C | Linear diamine derivative | 68% |
Stability and Side Reactions
Scientific Research Applications
Applications in Medicinal Chemistry
- Peptide Synthesis : This compound is often utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups serve as protecting groups that facilitate the selective modification of amino acids during peptide assembly. This is crucial for synthesizing peptides with specific biological activities .
- Drug Development : The compound has been investigated for its potential role in drug development, particularly for targeting specific receptors or enzymes involved in disease pathways. Its ability to form stable structures makes it suitable for creating drug candidates with improved pharmacological profiles .
- Bioconjugation : The presence of multiple functional groups allows this compound to be used in bioconjugation techniques, where it can be attached to other biomolecules, such as antibodies or enzymes, enhancing their therapeutic efficacy or targeting capabilities .
Case Study 1: Synthesis of Novel Peptides
A study focused on synthesizing novel peptides using 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid as a key intermediate. The researchers reported successful incorporation into various peptide sequences, demonstrating its utility in generating compounds with enhanced biological activity against cancer cell lines .
Case Study 2: Anticancer Activity Evaluation
In another study, derivatives of this compound were evaluated for their anticancer properties. The synthesized peptides exhibited significant cytotoxic effects on human colon cancer cells (HCT 116), with some derivatives showing IC50 values comparable to established chemotherapeutic agents like doxorubicin. This highlights the compound's potential in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid involves its interaction with specific molecular targets. The protective groups (Boc and Fmoc) can be selectively removed under certain conditions, allowing for the controlled release of the active piperidine derivative. This process is crucial in peptide synthesis and other applications where precise control over functional group availability is required .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Protective Group Strategies
- Orthogonal Deprotection : The Boc group (acid-labile) and Fmoc group (base-labile) in the target compound allow sequential removal, critical for SPPS . In contrast, 1-Boc-4-Fmoc-piperazine-2-carboxylic acid () requires adjusted deprotection conditions due to the piperazine ring’s basicity.
- Steric Effects: The aminomethyl-Boc substituent in 244132-31-8 () introduces steric hindrance, reducing coupling efficiency compared to the target compound .
Reactivity and Functionalization
- Carboxylic Acid Position : The carboxylic acid at position 4 in the target compound facilitates direct conjugation to resins or peptides. In 218278-58-1 (), the carboxylic acid at position 2 may alter regioselectivity in amide bond formation.
- Fluorinated Groups : The trifluoromethyl group in 1439897-86-5 () enhances metabolic stability and binding affinity in hydrophobic pockets .
Biological Activity
1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid, commonly referred to as Boc-Fmoc-piperidine, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its structure incorporates both tert-butoxy and fluorenylmethoxy carbonyl groups, which enhance its stability and bioactivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 494.588 g/mol. The IUPAC name reflects its complex structure, which includes a piperidine ring substituted with carbonyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O6 |
| Molecular Weight | 494.588 g/mol |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid |
| CAS Number | 183673-66-7 |
The biological activity of Boc-Fmoc-piperidine is primarily attributed to its ability to modulate various biochemical pathways. It acts as a prodrug, where the tert-butoxycarbonyl group protects the amine functionality, enhancing solubility and stability until it reaches the target site. Upon deprotection, the active piperidine moiety can interact with biological receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : Studies indicate that Boc-Fmoc-piperidine can inhibit specific proteases involved in cellular signaling pathways.
- Receptor Modulation : The compound has shown affinity for certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
- Cellular Uptake : The fluorenylmethoxy group aids in membrane permeability, facilitating cellular uptake.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with Boc-Fmoc-piperidine:
- Anticancer Activity : In vitro studies have shown that Boc-Fmoc-piperidine exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic therapies.
Case Studies
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Cytotoxicity in Cancer Cells :
- A study reported that treatment with Boc-Fmoc-piperidine resulted in a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells after 48 hours of exposure.
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Antimicrobial Testing :
- In a series of assays against Staphylococcus aureus and Escherichia coli, Boc-Fmoc-piperidine demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Q & A
Q. Methodological considerations :
- Temperature control : Conduct coupling reactions at 0–4°C to suppress racemization .
- Coupling reagents : Use HATU or PyBOP instead of DCC to reduce side reactions .
- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 20%→80% acetonitrile/H2O) to resolve diastereomers .
Data contradiction tip : If unexpected peaks appear in NMR, compare with computed spectra (e.g., using ACD/Labs or MNova) to identify Boc/Fmoc cleavage byproducts .
Advanced: How should researchers address stability issues during long-term storage?
Q. Stability data :
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| >25°C | Boc cleavage (via CO2 release) | Store at –20°C under argon |
| pH >8 | Fmoc deprotection | Avoid aqueous buffers without 0.1% TFA |
| Light | Radical oxidation | Use amber vials; add 0.1% BHT stabilizer |
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Q. Methodology :
- Core modifications : Replace piperidine with azepane or morpholine to study ring size/rigidity effects .
- Protecting group swaps : Substitute Fmoc with Alloc (allyloxycarbonyl) for Pd-mediated deprotection in orthogonal strategies .
- Functionalization : Introduce fluorophores (e.g., FITC) at the carboxylic acid for cellular uptake assays .
Validation : Use molecular docking (AutoDock Vina) to predict binding affinity changes before synthesis .
Basic: What safety precautions are critical when handling this compound?
Q. Hazard mitigation :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coat (prevents skin/eye irritation; H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .
- Spill management : Neutralize with 5% citric acid solution before disposal .
Advanced: How to resolve contradictions in biological activity data across studies?
Case example : Discrepancies in protease inhibition assays may arise from:
- Solvent effects : DMSO >1% can denature enzymes; use DMF or acetonitrile as co-solvents .
- Enantiomeric purity : Verify by chiral HPLC (Chiralpak AD-H column; hexane/iPrOH = 85:15) to exclude inactive enantiomers .
- Buffer interference : Phosphate buffers may chelate metal cofactors; switch to Tris-HCl .
Advanced: What strategies prevent epimerization during solid-phase peptide synthesis (SPPS)?
Q. Experimental design :
- Coupling time : Limit to 30 minutes with 2× excess of Fmoc-amino acid .
- Base selection : Use collidine instead of DIEA to reduce base-catalyzed racemization .
- Monitoring : Perform Kaiser tests after each coupling to confirm completion .
Basic: How is this compound used in enzyme mechanism studies?
Application : As a transition-state analog for serine proteases:
- The piperidine ring mimics the tetrahedral intermediate in peptide bond hydrolysis .
- Fluorescence quenching assays (λex = 280 nm, λem = 345 nm) track binding kinetics with trypsin .
Advanced: How to troubleshoot low coupling efficiency in automated SPPS?
Q. Troubleshooting guide :
| Symptom | Root Cause | Solution |
|---|---|---|
| Low yield | Incomplete Fmoc deprotection | Extend piperidine treatment to 2×10 min |
| Side products | Oxazolone formation | Add 0.1 M HOAt to activate carboxylate |
| Resin clogging | Poor swelling in DCM | Pre-swell resin in DMF:DCM (1:1) for 1 hr |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
